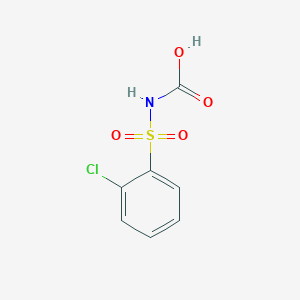
1-(4-Hydroxy-3-methoxyphenyl)-propyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-methoxyphenyl)-propyne can be synthesized through several methods. One common approach involves the alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(4-Hydroxy-3-methoxyphenyl)-propyne undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Hydroxy-3-methoxybenzaldehyde.
Reduction: 1-(4-Hydroxy-3-methoxyphenyl)-propene or 1-(4-Hydroxy-3-methoxyphenyl)-propane.
Substitution: Various substituted phenylpropyne derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Hydroxy-3-methoxyphenyl)-propyne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-propyne depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells.
類似化合物との比較
1-(4-Hydroxy-3-methoxyphenyl)-propyne can be compared with other similar compounds such as:
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Shares the same phenyl ring substitution but lacks the propyne chain.
Eugenol (4-Allyl-2-methoxyphenol): Contains a methoxy group and an allyl chain instead of a propyne chain.
Isoeugenol (4-Propenyl-2-methoxyphenol): Similar to eugenol but with a propenyl chain.
特性
CAS番号 |
135192-84-6 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC名 |
2-methoxy-4-prop-1-ynylphenol |
InChI |
InChI=1S/C10H10O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7,11H,1-2H3 |
InChIキー |
BJEHEPQJTRPTDU-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


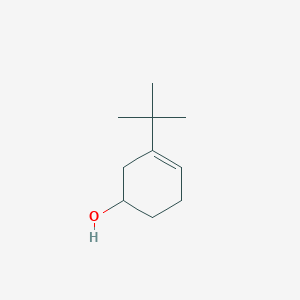
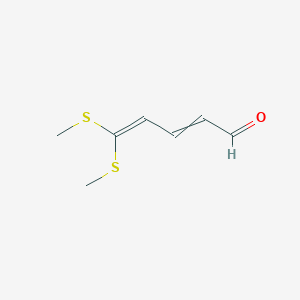

![{3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol](/img/structure/B14269761.png)

![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)

![Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B14269778.png)
![9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B14269780.png)
![1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one](/img/structure/B14269801.png)
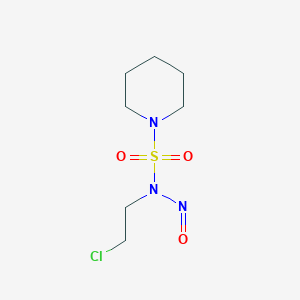
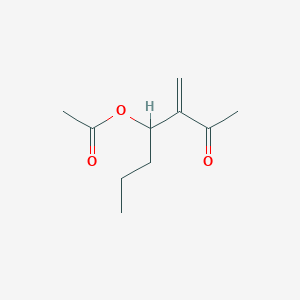
![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)
